5-Aminobenzo[d]thiazole-2-carbonitrile
Overview
Description
5-Aminobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3S It is characterized by the presence of an amino group at the 5-position, a thiazole ring, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a condensing agent such as bromine or phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzo[d]thiazole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitrobenzo[d]thiazole derivatives.
Reduction: 5-Aminobenzo[d]thiazole-2-amine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
5-Aminobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Aminobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The nitrile group can form hydrogen bonds with amino acid residues, while the thiazole ring can engage in π-π interactions with aromatic residues. These interactions can disrupt the normal function of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzo[d]thiazole-5-carbonitrile
- 5-Aminobenzo[d]thiazole-2-carboxylic acid
- 5-Aminobenzo[d]thiazole-2-sulfonamide
Uniqueness
Compared to its analogs, 5-Aminobenzo[d]thiazole-2-carbonitrile is unique due to the presence of the nitrile group at the 2-position, which imparts distinct reactivity and biological activity. The nitrile group can participate in a variety of chemical transformations, making this compound a versatile intermediate in synthetic chemistry. Additionally, its potential bioactivity makes it a valuable candidate for drug discovery and development.
Properties
IUPAC Name |
5-amino-1,3-benzothiazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDGOGCJUKOOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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